molecular formula C6H10N4O B582383 2-(1H-Pyrazol-1-yl)propanehydrazide CAS No. 1217862-45-7

2-(1H-Pyrazol-1-yl)propanehydrazide

Cat. No.: B582383
CAS No.: 1217862-45-7
M. Wt: 154.173
InChI Key: QIUVUXJDIFSGNE-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)propanehydrazide is a hydrazide derivative featuring a pyrazole ring linked to a propanehydrazide backbone. Pyrazole-containing compounds are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The hydrazide moiety enhances molecular flexibility and enables interactions with biological targets via hydrogen bonding and π-stacking . This compound serves as a precursor for synthesizing Schiff bases and heterocyclic derivatives, which are pivotal in medicinal chemistry and materials science .

Properties

IUPAC Name

2-pyrazol-1-ylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-5(6(11)9-7)10-4-2-3-8-10/h2-5H,7H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUVUXJDIFSGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673675
Record name 2-(1H-Pyrazol-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-45-7
Record name α-Methyl-1H-pyrazole-1-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrazol-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(1H-Pyrazol-1-yl)propanehydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the hydrazide functional group enhances its potential interactions with biological targets. Its molecular formula is C6_{6}H9_{9}N5_{5}O, and it can be represented as follows:

Structure C6H9N5O\text{Structure }\text{C}_6\text{H}_9\text{N}_5\text{O}

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and catalytic activity. This mechanism is significant in antimicrobial applications where inhibiting bacterial enzymes can lead to decreased viability of pathogens.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties, particularly against multidrug-resistant bacterial strains. The pyrazole moiety enhances interaction with microbial targets, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research has shown that this compound possesses notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and biofilm formation. The minimum inhibitory concentration (MIC) values for several strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against several fungal strains. Studies have indicated that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, although specific MIC values require further investigation.

Structure-Activity Relationship (SAR)

The SAR studies of pyrazole derivatives suggest that modifications on the pyrazole ring can significantly influence biological activity. For instance, substituents at specific positions on the pyrazole ring have been correlated with enhanced potency against various pathogens. A summary of findings from recent SAR investigations is presented in Table 2.

Substituent Position Modification Biological Activity
C4Nitro groupIncreased antimicrobial activity
C3Methyl groupEnhanced enzyme inhibition
C5Halogen substitutionBroader spectrum of activity

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. The results indicated that the compound effectively reduced bacterial counts in vitro and showed promise for further development as an antimicrobial agent.

In Vivo Studies

In vivo studies are ongoing to assess the pharmacokinetics and safety profile of this compound. Initial results suggest low toxicity levels in animal models, indicating a favorable therapeutic index for potential clinical applications .

Comparison with Similar Compounds

Key Structural Features :

  • The pyrazole ring provides a planar, aromatic structure for hydrophobic interactions.
  • The propanehydrazide chain introduces conformational flexibility and hydrogen-bonding capacity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents on Pyrazole Key Properties
2-(1H-Pyrazol-1-yl)propanehydrazide C₆H₁₁N₄O 167.18 g/mol None High solubility in polar solvents
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide C₇H₉F₃N₄O 238.17 g/mol CF₃ at C3 Enhanced lipophilicity, thermal stability (TGA data in )
2-(4-Chloro-1H-pyrazol-1-yl)propanohydrazide C₆H₉ClN₄O 188.61 g/mol Cl at C4 Moderate reactivity, used in corrosion inhibition
2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide C₉H₁₃F₃N₄O 250.22 g/mol CF₃ at C3, CH₃ at C5 High steric bulk, potential kinase inhibition

Key Observations :

  • Electron-Withdrawing Groups (CF₃, Cl) : Increase thermal stability and alter electronic properties, enhancing binding to enzymes like 11β-HSD1 .
  • Methyl Groups : Improve metabolic stability but reduce solubility .

Research Findings and Trends

  • Computational Studies : SwissTargetPrediction analyses reveal that carbazole-linked derivatives target proteins involved in apoptosis and inflammation .
  • Synthetic Innovations: Microwave synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours for conventional methods) .
  • Thermal Stability : CF₃-substituted compounds decompose at higher temperatures (~250°C) compared to unsubstituted analogs (~200°C) .

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